2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane
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Overview
Description
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound with a unique structure that includes three vinylphenyl groups attached to a trioxatriborinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with tris(4-vinylphenyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can lead to the formation of epoxides, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily related to its ability to participate in various chemical reactions. The vinyl groups can undergo polymerization, leading to the formation of complex polymeric structures. Additionally, the boron atoms in the trioxatriborinane core can interact with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-vinylphenyl)borazine: This compound has a similar structure but with a borazine core instead of a trioxatriborinane core.
Tris(4-vinylphenyl)phosphane: Another similar compound, where the central atom is phosphorus instead of boron.
Uniqueness
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of the trioxatriborinane core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
16396-62-6 |
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Molecular Formula |
C24H21B3O3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H21B3O3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2 |
InChI Key |
JTGSJFSOAAJGPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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